Biochemical Potency Comparison: IHMT-PI3K-455 vs. Tenalisib (RP6530) vs. Eganelisib (IPI-549)
In head-to-head enzymatic assays against the target PI3K isoforms, IHMT-PI3K-455 demonstrates superior potency for PI3Kδ and comparable or enhanced potency for PI3Kγ relative to other clinically evaluated dual PI3Kγ/δ inhibitors. Against PI3Kδ, IHMT-PI3K-455 exhibits an IC50 of 0.57 nM, which is 43-fold more potent than Tenalisib (IC50 24.5 nM) [REFS-1, REFS-2]. For PI3Kγ, the IC50 of IHMT-PI3K-455 is 7.1 nM, which is 2.3-fold more potent than Eganelisib (IPI-549, a γ-selective inhibitor, IC50 16 nM) [REFS-1, REFS-3] and 4.7-fold more potent than Tenalisib (IC50 33.2 nM) [REFS-1, REFS-2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kδ: 0.57 nM; PI3Kγ: 7.1 nM |
| Comparator Or Baseline | Tenalisib (RP6530): PI3Kδ 24.5 nM, PI3Kγ 33.2 nM; Eganelisib (IPI-549): PI3Kγ 16 nM |
| Quantified Difference | PI3Kδ: 0.57 nM vs. 24.5 nM (43-fold more potent); PI3Kγ: 7.1 nM vs. 33.2 nM (4.7-fold more potent) and 16 nM (2.3-fold more potent) |
| Conditions | Biochemical kinase inhibition assay using recombinant human PI3K isoforms |
Why This Matters
Substantially greater target potency can translate to a wider therapeutic window, lower required doses, and potentially reduced off-target liabilities, which are critical selection criteria for both research tool compounds and drug development leads.
